

"Methyl 2,4-Dichlorophenylacetate" CAS number 55954-23-9 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2,4-Dichlorophenylacetate**

Cat. No.: **B165451**

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 2,4-Dichlorophenylacetate** (CAS 55954-23-9)

Introduction

Methyl 2,4-dichlorophenylacetate, with a CAS number of 55954-23-9, is an aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry.^[1] Its structure, characterized by a dichlorinated phenyl ring attached to a methyl acetate group, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.^[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and essential safety and handling information tailored for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of **Methyl 2,4-Dichlorophenylacetate** are summarized in the table below.

Property	Value	Source
Molecular Formula	C9H8Cl2O2	[2][3]
Molecular Weight	219.06 g/mol	[2]
Appearance	Clear colorless to light yellow liquid	[4]
Boiling Point	153°C at 27 mmHg	[5][6]
Density	1.318 g/cm ³	[4]
Flash Point	112 °C	[6]
Purity	>99.0% (GC)	
InChI Key	SRCVNBFTEARJJY-UHFFFAOYSA-N	[4]

Synthesis of Methyl 2,4-Dichlorophenylacetate

The most common and efficient method for the synthesis of **Methyl 2,4-Dichlorophenylacetate** is the Fischer esterification of 2,4-dichlorophenylacetic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[5][7] This method is favored for its high yield and relatively straightforward procedure.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Fischer esterification workflow for the synthesis of **Methyl 2,4-Dichlorophenylacetate**.

Detailed Step-by-Step Synthesis Protocol

This protocol is based on a well-established method with a reported yield of 95%.[5][7]

Materials:

- 2,4-Dichlorophenylacetic acid (3.5 g, 17.1 mmol)
- Methanol (100 mL)
- Concentrated sulfuric acid (20 drops)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Saturated saline solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Cold water

Equipment:

- Round-bottom flask
- Reflux condenser
- Rotary evaporator
- Separatory funnel
- Glassware for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 3.5 g of 2,4-dichlorophenylacetic acid in 100 mL of methanol.[5][7] The use of excess methanol not only acts as the solvent but also drives the equilibrium of the esterification reaction towards the product side.
- Catalyst Addition: Slowly add 20 drops of concentrated sulfuric acid to the solution.[5][7] The sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.
- Reflux: Heat the reaction mixture to reflux and maintain for 12 hours.[5][7] Refluxing provides the necessary activation energy for the reaction and ensures it proceeds to completion.
- Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator under reduced pressure.[5][7]
- Extraction: Dilute the residue with 50 mL of cold water and transfer to a separatory funnel. Extract the aqueous layer three times with 50 mL of ethyl acetate.[5][7] Ethyl acetate is an effective extraction solvent for the ester due to its polarity and immiscibility with water.
- Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of saturated saline solution.[5][7] The sodium bicarbonate wash neutralizes any remaining sulfuric acid and unreacted carboxylic acid, while the saline wash helps to remove any residual water from the organic layer.
- Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate and filter.[5][7]
- Final Solvent Removal: Remove the ethyl acetate using a rotary evaporator under reduced pressure to obtain the crude product.[5][7]
- Purification: Purify the crude product by silica gel column chromatography using a 4:1 hexane/ethyl acetate eluent system to yield pure **Methyl 2,4-Dichlorophenylacetate** as a clear oil (3.56 g, 95% yield).[5][7]

Structural Confirmation

The structure of the synthesized **Methyl 2,4-Dichlorophenylacetate** can be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals that confirm the presence of the different protons in the molecule. The expected chemical shifts (δ) are:

- 7.40 ppm (s, 1H): Corresponds to the aromatic proton between the two chlorine atoms.
- 7.22 ppm (d, $J=1.5$ Hz, 2H): Represents the other two aromatic protons.
- 3.74 ppm (s, 2H): A singlet for the methylene (-CH₂-) protons adjacent to the aromatic ring and the carbonyl group.
- 3.71 ppm (s, 3H): A singlet for the methyl (-CH₃) protons of the ester group.[\[5\]](#)[\[7\]](#)

Safety and Handling

While specific toxicological data for **Methyl 2,4-Dichlorophenylacetate** is limited, it is structurally related to 2,4-Dichlorophenoxyacetic acid (2,4-D), a common herbicide.[\[8\]](#)[\[9\]](#) Therefore, it is prudent to handle this compound with appropriate safety precautions.

Hazard Statements:

- May be harmful if swallowed.
- Causes skin irritation.[\[10\]](#)
- Causes serious eye irritation.[\[11\]](#)
- May cause respiratory irritation.[\[10\]](#)[\[12\]](#)

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[\[13\]](#)
- Handling: Use in a well-ventilated area.[\[13\]](#) Avoid breathing vapor or mist.[\[12\]](#) Wash hands thoroughly after handling.[\[11\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[13\]](#)[\[14\]](#)

Applications

Methyl 2,4-Dichlorophenylacetate serves as a key intermediate in organic synthesis.^[1] Its potential applications include:

- Pharmaceuticals: It can be a building block in the synthesis of bioactive compounds.^[1]
- Agrochemicals: Due to its structural similarity to known herbicides, it has potential applications in the development of new pesticides.^[1]
- Research: It is utilized in medicinal chemistry and organic synthesis research as a starting material for more complex molecules.^[1]

Conclusion

Methyl 2,4-Dichlorophenylacetate is a valuable chemical intermediate with well-defined physicochemical properties and established synthesis protocols. Its utility in the synthesis of pharmaceuticals and agrochemicals underscores its importance in chemical research and development. Adherence to proper safety and handling procedures is essential when working with this compound. This guide provides a foundational understanding for researchers and scientists working with **Methyl 2,4-Dichlorophenylacetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (2,4-Dichlorophenyl)methyl acetate (EVT-373292) | 5468-96-2 [evitachem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Methyl 2,4-dichlorophenylacetate | CymitQuimica [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Methyl 2,4-dichlorophenylacetate | 55954-23-9 [chemicalbook.com]
- 6. Methyl 2,4-Dichlorophenylacetate | 55954-23-9 | TCI AMERICA [tcichemicals.com]

- 7. Methyl 2,4-dichlorophenylacetate synthesis - chemicalbook [chemicalbook.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. accustandard.com [accustandard.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. accustandard.com [accustandard.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. ["Methyl 2,4-Dichlorophenylacetate" CAS number 55954-23-9 properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b165451#methyl-2-4-dichlorophenylacetate-cas-number-55954-23-9-properties\]](https://www.benchchem.com/product/b165451#methyl-2-4-dichlorophenylacetate-cas-number-55954-23-9-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com